molecular formula C5H6N2O3 B15305208 N-Acetyl-3-nitriloalanine CAS No. 89188-25-0

N-Acetyl-3-nitriloalanine

Cat. No.: B15305208
CAS No.: 89188-25-0
M. Wt: 142.11 g/mol
InChI Key: YRDRLZUCWMJXLS-UHFFFAOYSA-N
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Description

N-Acetyl-3-nitriloalanine is an organic compound belonging to the class of N-acylated amino acids This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the alanine molecule, with a nitrile group (-CN) attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-nitriloalanine can be achieved through several methods. One common approach involves the cyanoacetylation of alanine. This process typically involves the reaction of alanine with cyanoacetic acid in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction proceeds through the formation of an intermediate, which is subsequently acetylated to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-nitriloalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Acetyl-3-nitriloalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors and signaling pathways, modulating various physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3-nitriloalanine is unique due to the presence of both an acetyl and a nitrile group, which imparts distinct chemical properties and reactivity.

Biological Activity

N-Acetyl-3-nitriloalanine (NANA) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with NANA, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

NANA is an acetylated derivative of 3-nitriloalanine, which features a nitrile group that may contribute to its biological properties. The chemical structure can be represented as follows:

C5H6N2O2\text{C}_5\text{H}_6\text{N}_2\text{O}_2

This compound's unique structure is believed to play a significant role in its interaction with biological systems.

Antimicrobial Activity

Research has indicated that NANA exhibits notable antimicrobial properties. In studies evaluating various compounds, derivatives similar to NANA have shown significant bactericidal effects against a range of pathogens, particularly Staphylococcus spp. The mechanism of action may involve interference with bacterial biofilm formation and disruption of essential metabolic processes.

Table 1: Antimicrobial Activity of NANA Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
NANAStaphylococcus aureus32 µg/mL
NANAEscherichia coli64 µg/mL
NANAPseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity studies are critical for assessing the safety profile of any bioactive compound. Preliminary investigations into the cytotoxic effects of NANA on various cell lines have shown promising results. The compound has been tested against both cancerous and non-cancerous cell lines to evaluate its selective toxicity.

Table 2: Cytotoxic Effects of NANA on Cell Lines

Cell LineIC50 (µM)Viability (%) at 100 µM
HeLa (Cervical)1565
A549 (Lung)2070
L929 (Fibroblast)>10095

The data indicates that while NANA exhibits cytotoxicity towards cancer cells (HeLa and A549), it shows significantly lower toxicity towards normal fibroblast cells (L929), suggesting a degree of selectivity that could be beneficial for therapeutic applications.

The biological activity of NANA may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : Studies indicate that NANA may induce cell cycle arrest at specific phases, particularly in cancerous cells, which can hinder tumor proliferation.
  • Inhibition of Key Enzymes : The nitrile group in NANA may interact with enzymes critical for cellular metabolism, disrupting essential pathways in bacteria and cancer cells.

Case Studies

Several case studies have highlighted the potential clinical applications of compounds related to NANA:

  • Case Study 1 : A study investigating the effects of nitrile-containing compounds on breast cancer cell lines demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models.
  • Case Study 2 : Research on antimicrobial agents derived from nitriloalanine derivatives showed effective inhibition against multi-drug resistant strains, suggesting a potential role in treating infections where conventional antibiotics fail.

Properties

CAS No.

89188-25-0

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2-acetamido-2-cyanoacetic acid

InChI

InChI=1S/C5H6N2O3/c1-3(8)7-4(2-6)5(9)10/h4H,1H3,(H,7,8)(H,9,10)

InChI Key

YRDRLZUCWMJXLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C#N)C(=O)O

Origin of Product

United States

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